![molecular formula C8H12ClN3O2S2 B14218748 Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828920-99-6](/img/structure/B14218748.png)
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is a chemical compound with the molecular formula C8H12ClN3O2S2 It is known for its unique structure, which includes a thiazole ring substituted with a chloro group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- typically involves the reaction of appropriate thiazole derivatives with methanesulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating to specific temperatures to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiazole ring.
科学的研究の応用
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the thiazole and pyrrolidine rings.
N-(4-chlorophenyl)methanesulfonamide: A compound with a similar methanesulfonamide group but different aromatic substitution.
Uniqueness
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is unique due to its specific substitution pattern on the thiazole ring and the presence of the pyrrolidine ring.
特性
CAS番号 |
828920-99-6 |
|---|---|
分子式 |
C8H12ClN3O2S2 |
分子量 |
281.8 g/mol |
IUPAC名 |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S2/c1-16(13,14)11-8-10-6(9)7(15-8)12-4-2-3-5-12/h2-5H2,1H3,(H,10,11) |
InChIキー |
WZKOUOBHMBKRAZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=NC(=C(S1)N2CCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


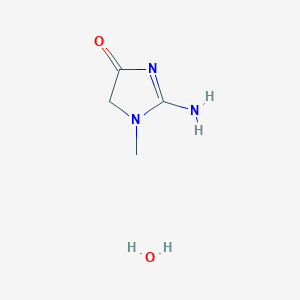
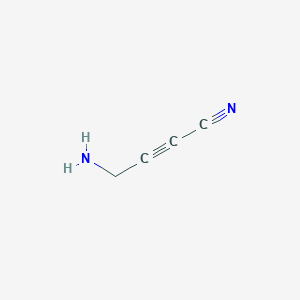

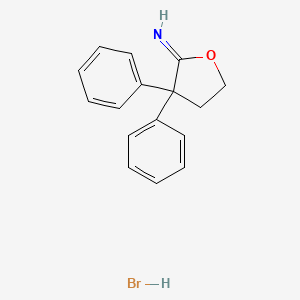
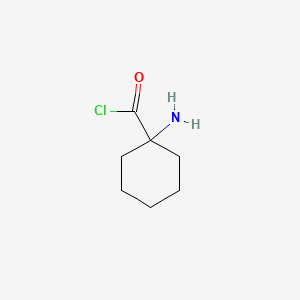

![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)

![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
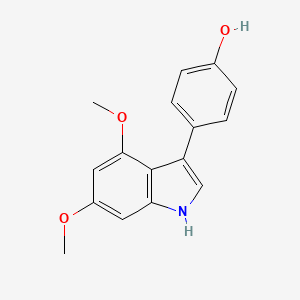
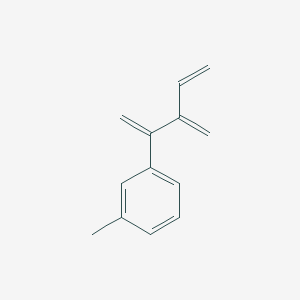

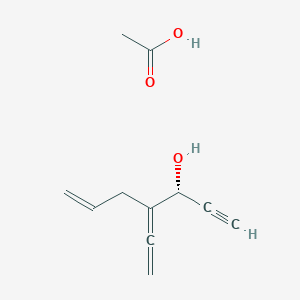
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
